

Spectroscopic Profile of 9-Decyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Decyn-1-ol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **9-Decyn-1-ol** (CAS No: 17643-36-6), a valuable bifunctional organic building block. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. This guide also outlines generalized experimental protocols for acquiring such spectra and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for **9-Decyn-1-ol** is summarized below. It is important to note that while experimental ^{13}C NMR and Mass Spectrometry data are referenced in public databases, detailed experimental ^1H NMR and IR peak lists are not readily available. Therefore, the ^1H NMR and IR data presented are predicted values based on the known structure and typical functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH
~2.18	Triplet of Triplets	2H	-CH ₂ -C≡CH
~1.94	Triplet	1H	-C≡C-H
~1.56	Quintet	2H	-CH ₂ -CH ₂ OH
~1.2-1.4	Multiplet	10H	-(CH ₂) ₅ -

¹³C NMR

Chemical Shift (ppm)	Assignment
~84.5	-C≡CH
~68.1	-C≡CH
~62.9	-CH ₂ -OH
~32.7	C2
~29.3	C4, C5, C6
~28.6	C7
~25.6	C3
~18.3	-CH ₂ -C≡CH

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300	Alkyne C-H	Stretch
~3330 (broad)	O-H	Stretch
~2925, ~2855	Alkane C-H	Stretch
~2120	Alkyne C≡C	Stretch
~1050	C-O	Stretch

Mass Spectrometry (MS)

m/z	Interpretation
154.13	[M] ⁺ (Molecular Ion)
137	[M-OH] ⁺
123	[M-CH ₂ OH] ⁺
95	[C ₇ H ₁₁] ⁺
81	[C ₆ H ₉] ⁺
67	[C ₅ H ₇] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for **9-Decyn-1-ol** are not publicly available. However, the following provides a general methodology for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A solution of **9-Decyn-1-ol** would be prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra would be acquired on a spectrometer, such as a BRUKER ARX-300 mentioned in the PubChem entry for the ¹³C NMR

data.^[1] For ^1H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise and accurate integration. For ^{13}C NMR, a proton-decoupled experiment would typically be performed to simplify the spectrum.

Infrared (IR) Spectroscopy:

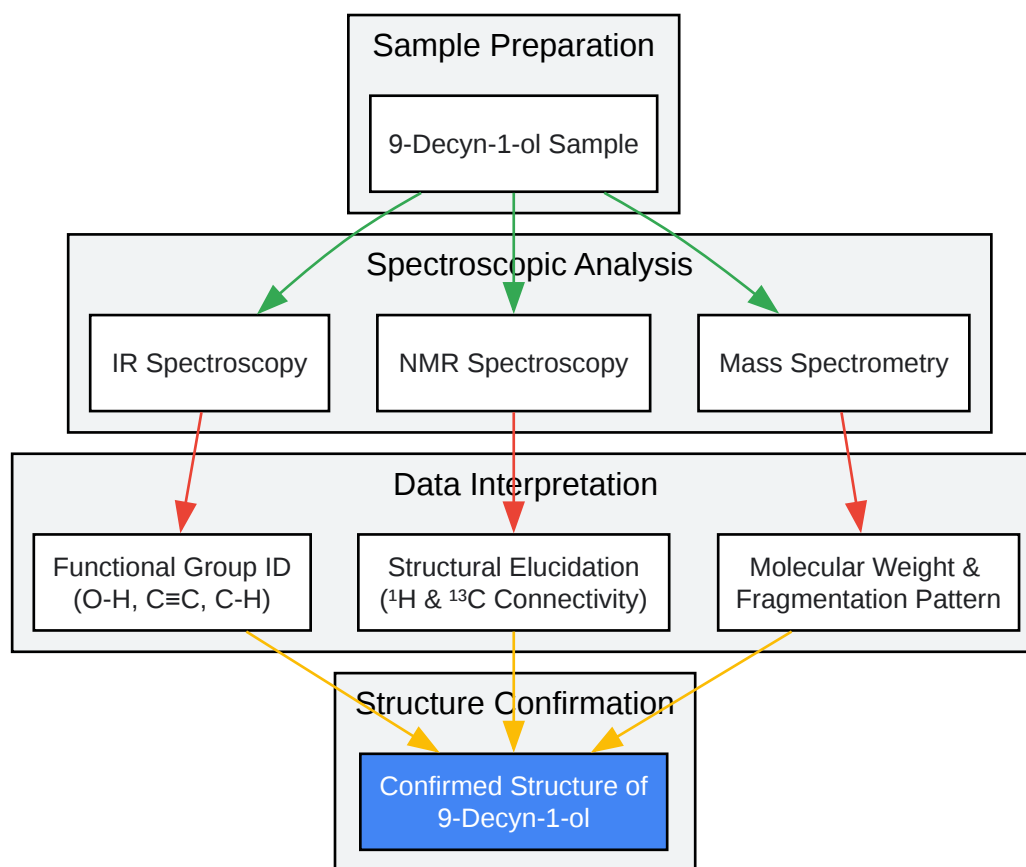
An IR spectrum of **9-Decyn-1-ol**, which is a liquid at room temperature, would typically be obtained using the neat liquid. A thin film of the sample would be placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. The spectrum would be recorded over the standard mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS):

For a volatile compound like **9-Decyn-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample would be injected into a gas chromatograph to separate it from any impurities. The eluting compound would then be introduced into the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like **9-Decyn-1-ol**.



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Caption: Workflow for the Spectroscopic Analysis of **9-Decyn-1-ol**.

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References

- 1. 9-Decyn-1-ol | C₁₀H₁₈O | CID 543752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 9-Decyn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094338#spectroscopic-data-of-9-decyn-1-ol-nmr-ir-mass-spec]

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